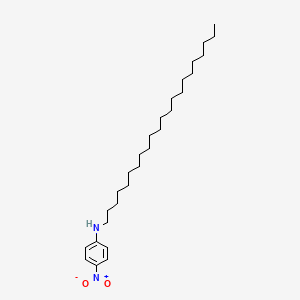

N-Docosyl-4-nitroaniline

Description

N-Docosyl-4-nitroaniline (C28H50N2O2) is a nitroaniline derivative featuring a long aliphatic docosyl chain (C22) attached to the amino group of 4-nitroaniline. Its unique structure enables the formation of Langmuir-Blodgett (LB) films, where the chromophores align nearly parallel to the substrate, creating a noncentrosymmetric arrangement. This orientation enhances second harmonic generation (SHG) in multilayered films, with symmetry transitioning from Cs (monolayer) to C2v (multilayer), as observed in SHG polarization studies . These properties make it valuable in nonlinear optics and photonic device research.

Properties

CAS No. |

143200-78-6 |

|---|---|

Molecular Formula |

C28H50N2O2 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

N-docosyl-4-nitroaniline |

InChI |

InChI=1S/C28H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29-27-22-24-28(25-23-27)30(31)32/h22-25,29H,2-21,26H2,1H3 |

InChI Key |

JULIHKBBVPPDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Docosyl-4-nitroaniline can be synthesized through a multi-step process involving the reaction of docosanoic acid with 4-nitroaniline. The process typically involves the formation of docosanoyl chloride from docosanoic acid, which then reacts with 4-nitroaniline to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Docosyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Reduction: The primary product is N-docosyl-4-phenylenediamine.

Substitution: Depending on the substituent, various N-substituted derivatives of this compound can be formed.

Scientific Research Applications

N-Docosyl-4-nitroaniline has several scientific research applications, including:

Nonlinear Optics: It is used in the development of materials for second harmonic generation and other nonlinear optical processes.

Optical Signal Processing: Due to its large nonlinear optical response, it is a candidate for use in optical signal processing devices.

Material Science: The compound is studied for its potential in creating advanced materials with unique optical properties.

Mechanism of Action

The primary mechanism by which N-docosyl-4-nitroaniline exerts its effects is through its nonlinear optical properties. The compound’s molecular structure allows for significant polarization under an electric field, leading to second harmonic generation and other nonlinear optical phenomena. This is primarily due to the charge asymmetry in the donor-acceptor system of the molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications:

Physicochemical Properties

- Solubility : The docosyl chain in this compound confers hydrophobicity, making it ideal for LB film deposition. In contrast, N,N-Dimethyl-4-nitroaniline (solubility data available for stock solutions ) and 4-nitroaniline are more polar and soluble in organic solvents.

- Thermal Stability : Long alkyl chains enhance thermal stability in this compound, whereas smaller derivatives like N-Methyl-4-nitroaniline may exhibit lower melting points .

Optical and Electronic Behavior

- SHG Efficiency: this compound shows significant SHG intensity in multilayered LB films due to noncentrosymmetric packing . 4-Nitroaniline, while exhibiting strong HOMO-LUMO charge transfer , lacks the structural alignment for SHG enhancement.

- Symmetry Effects : The C2v symmetry in multilayered this compound contrasts with the C∞v symmetry typical of Y-type LB films, enabling anisotropic optical responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.